Bis-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-cyanoacetamide can be synthesized through the reaction of 4,4’-methylenedianiline with two equivalents of a cyanoacetylating agent in refluxing benzene. This method yields this compound in high purity and quantitative yield .
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with efficient mixing and temperature control .
Chemical Reactions Analysis
Types of Reactions
Bis-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes, pentane-2,4-dione, and other compounds to form bis(benzylidene), pyridines, chromenes, and benzochromenes.
Michael Addition: It participates in Michael addition reactions with malononitrile or ethyl cyanoacetate to form bis(chromeno) derivatives.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions to form bis(benzylidene) derivatives.
Malononitrile and Ethyl Cyanoacetate: Used in Michael addition reactions to form bis(chromeno) derivatives.
Major Products
Bis(benzylidene) Derivatives: Formed from condensation reactions with aromatic aldehydes.
Bis(chromeno) Derivatives: Formed from Michael addition reactions with malononitrile or ethyl cyanoacetate.
Scientific Research Applications
Bis-cyanoacetamide is extensively used in scientific research due to its versatility in synthesizing various heterocyclic compounds. Its applications include:
Biology: Employed in the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: Utilized in the development of pharmaceutical agents with diverse biological activities.
Industry: Applied in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of bis-cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable it to undergo condensation, substitution, and addition reactions, leading to the formation of diverse heterocyclic compounds. The methylene bridge provides structural flexibility, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Bis-cyanoacetamide is unique due to its dual cyanoacetamide groups linked by a methylene bridge. Similar compounds include:
Cyanoacetamide: Contains a single cyanoacetamide group and is used in similar synthetic applications.
N-aryl cyanoacetamides: These compounds have an aryl group attached to the cyanoacetamide moiety and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These compounds have a heterocyclic group attached to the cyanoacetamide moiety and are also used in heterocyclic synthesis.
This compound stands out due to its ability to form bis-heterocyclic compounds, which are not easily accessible through other cyanoacetamide derivatives .
Properties
CAS No. |
65889-64-7 |
---|---|
Molecular Formula |
C4H3N3O |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
2,2-dicyanoacetamide |
InChI |
InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h3H,(H2,7,8) |
InChI Key |
MUVFZOSESRRBCU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.